molecular formula C17H16F3NOS B5392412 2-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide

2-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5392412
M. Wt: 339.4 g/mol
InChI Key: FVDWMCBHHIBNEG-UHFFFAOYSA-N
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Description

2-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound that features a trifluoromethyl group and a propylsulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzamide with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with propylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The propylsulfanyl group can participate in redox reactions, potentially affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide
  • 2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide
  • 2-(butylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide

Uniqueness

2-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the specific combination of the propylsulfanyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for redox activity, which can enhance its biological and chemical activities compared to similar compounds.

Properties

IUPAC Name

2-propylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NOS/c1-2-11-23-15-10-6-3-7-12(15)16(22)21-14-9-5-4-8-13(14)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDWMCBHHIBNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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